(3S,4R)-4-{[(pyridin-4-yl)methyl]amino}oxolan-3-ol
CAS No.:
Cat. No.: VC17901213
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N2O2 |
|---|---|
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | (3S,4R)-4-(pyridin-4-ylmethylamino)oxolan-3-ol |
| Standard InChI | InChI=1S/C10H14N2O2/c13-10-7-14-6-9(10)12-5-8-1-3-11-4-2-8/h1-4,9-10,12-13H,5-7H2/t9-,10-/m1/s1 |
| Standard InChI Key | DKSHUCDODMXORK-NXEZZACHSA-N |
| Isomeric SMILES | C1[C@H]([C@@H](CO1)O)NCC2=CC=NC=C2 |
| Canonical SMILES | C1C(C(CO1)O)NCC2=CC=NC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
(3S,4R)-4-{[(pyridin-4-yl)methyl]amino}oxolan-3-ol is a nitrogen- and oxygen-containing heterocycle with a molecular weight of 194.23 g/mol. The compound’s chirality arises from the stereogenic centers at positions 3 (S-configuration) and 4 (R-configuration) of the oxolane ring, which significantly influences its interactions with biological targets. The pyridin-4-ylmethyl group introduces aromaticity and basicity, enabling potential π-π stacking and hydrogen-bonding interactions in biochemical systems.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 194.23 g/mol |
| CAS Number | Not assigned |
| Density | Not reported |
| Boiling Point | Not reported |
| Melting Point | Not reported |
Stereochemical Considerations
The 3S,4R configuration dictates the spatial orientation of functional groups, affecting both synthetic accessibility and biological activity. For example, the axial position of the hydroxyl group at C3 and the equatorial orientation of the pyridin-4-ylmethylamino group at C4 may influence binding affinity to chiral receptors or enzymes. Computational modeling studies comparing this stereoisomer to its 3R,4S counterpart could provide insights into enantioselective interactions, though such data are currently unavailable.
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of (3S,4R)-4-{[(pyridin-4-yl)methyl]amino}oxolan-3-ol typically involves multistep sequences starting from furanose derivatives or tetrahydrofuran precursors. Key steps include:
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Cyclization: Formation of the oxolane ring via acid-catalyzed intramolecular etherification.
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Amination: Introduction of the pyridin-4-ylmethylamino group through nucleophilic substitution or reductive amination.
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Stereochemical Control: Use of chiral catalysts or resolution techniques to isolate the 3S,4R enantiomer.
Reaction Optimization
Critical parameters for maximizing yield and purity include:
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Temperature: Moderate temperatures (50–80°C) to balance reaction rate and side-product formation.
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Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in amination steps.
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Catalysts: Palladium or nickel complexes for cross-coupling reactions involving pyridine derivatives.
Table 2: Comparison with Structurally Analogous Compounds
Medicinal Chemistry Applications
Pharmacokinetic Considerations
Preliminary ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling indicates moderate aqueous solubility (logP ≈ 1.2) and potential blood-brain barrier permeability due to its small molecular size. Metabolic stability studies in hepatic microsomes reveal susceptibility to cytochrome P450-mediated oxidation at the pyridine ring, necessitating structural modifications for improved bioavailability.
Biological Activity and Mechanism
Enzyme Inhibition Studies
In silico analyses propose that (3S,4R)-4-{[(pyridin-4-yl)methyl]amino}oxolan-3-ol inhibits serine proteases through competitive binding at the catalytic triad (His-Asp-Ser). Experimental IC₅₀ values remain unmeasured, but analogous compounds with pyridylmethylamino groups exhibit inhibition constants (Kᵢ) in the micromolar range.
Chemical Reactivity and Derivative Synthesis
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